2,3-Dihydrobenzofuran-6-carboxylic acid
Overview
Description
2,3-Dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring system with a carboxylic acid group attached at the 6th position.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-6-carboxylic acid, like many benzofuran derivatives, has been shown to have strong biological activities . . Benzofuran compounds are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.5 , which can affect its distribution in the body.
Result of Action
Benzofuran derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the use of biomass for the production of 2,3-dihydrobenzofuran in addition to its environmental and sustainable importance in the use of waste presents an associated economic opportunity .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, influencing their structural conformation and activity. This compound’s ability to modulate enzyme activity and protein function highlights its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions underscore the compound’s versatility in modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under extreme pH conditions or prolonged exposure to light. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows this compound to modulate organelle-specific functions, such as mitochondrial respiration and reactive oxygen species production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran-6-carboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential as an anti-tumor, antibacterial, and anti-viral agent.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-6-carboxylic acid can be compared with other similar compounds, such as:
Benzofuran: The parent compound with a simpler structure and different biological activities.
2,3-Dihydrobenzofuran: Lacks the carboxylic acid group, resulting in distinct chemical and biological properties.
6-Hydroxybenzofuran: Contains a hydroxyl group instead of a carboxylic acid group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWYEADOSDCIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593564 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301836-57-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.